
2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of a compound can be determined by its InChI code. For “2-(4-Methoxybenzamido)benzoic acid”, the InChI code is1S/C15H13NO4/c1-20-11-8-6-10 (7-9-11)14 (17)16-13-5-3-2-4-12 (13)15 (18)19/h2-9H,1H3, (H,16,17) (H,18,19) . This code provides a unique representation of the compound’s molecular structure. Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular weight, solubility, melting point, boiling point, and other characteristics. For “2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid”, the molecular weight is 332.37. For related compounds like “4-methoxybenzoic acid”, the melting point is 182-185 °C .Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis of related compounds, such as 3-Methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid, involves chemoselective methods using reducing agents like Et3SiH/I2, and the compound is characterized through methods like IR, 1H NMR, 13C NMR, and LCMS (Jayaraman, Sridharan, & Nagappan, 2010).
Biological Activities
- Thiophene-3-carboxamide derivatives, including similar compounds, demonstrate antibacterial and antifungal activities. These derivatives show notable molecular interactions and conformations, which are key in their biological activities (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005).
GPR35 Receptor Agonism
- Compounds structurally similar to 2-(4-Methoxybenzamido)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid, like 6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic acid, have been identified as potent and selective agonists for the GPR35 receptor, a G protein-coupled receptor. These compounds have applications in understanding the receptor's physiological and pathophysiological roles (Thimm, Funke, Meyer, & Müller, 2013).
Liquid Crystalline Properties
- Studies on compounds like 7-decyl[1]benzothieno[3,2-b][1]benzothiophene-2-carboxylic acid, which is structurally related, have shown interesting liquid crystalline properties. These compounds can form various mesophases like SmA and SmCA*, which are significant in materials science and optoelectronics (Košata, Svoboda, Novotná, & Glogarová, 2004).
Antimicrobial Activity
- Pyridine derivatives, including those with benzothiophene structures, have been synthesized and shown to possess antimicrobial properties. These compounds are significant in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Molecular Design for Pharmacology
- Azomethine derivatives of similar compounds, like 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, have been studied for their cytostatic, antitubercular, and anti-inflammatory properties. These studies are crucial for the molecular design in medical chemistry and pharmaceutical science (Chiriapkin, Kodonidi, & Larsky, 2021).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit certain matrix metalloproteinases , which are involved in the degradation of extracellular matrix components and play a crucial role in numerous biological processes.
Mode of Action
Based on the information about similar compounds, it can be inferred that it might interact with its targets (potentially matrix metalloproteinases) and inhibit their activity . This inhibition could result in the prevention of extracellular matrix degradation, thereby affecting various biological processes.
Pharmacokinetics
Similar compounds have been found to have high gastrointestinal absorption . The impact of these properties on the bioavailability of the compound would need further investigation.
Result of Action
Based on the potential inhibition of matrix metalloproteinases, it can be inferred that the compound might limit extracellular matrix degradation and potentially affect disease progression in conditions such as osteoarthritis .
Propiedades
IUPAC Name |
2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-22-11-8-6-10(7-9-11)15(19)18-16-14(17(20)21)12-4-2-3-5-13(12)23-16/h6-9H,2-5H2,1H3,(H,18,19)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXADHJEWCJTGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

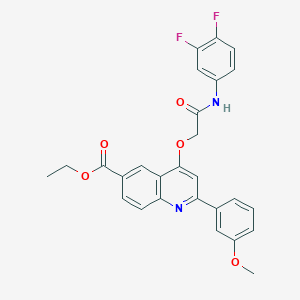
![5-ethoxy-6-ethyl-1-methyl-3-(2-oxo-2-(pyrrolidin-1-yl)ethyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2407905.png)
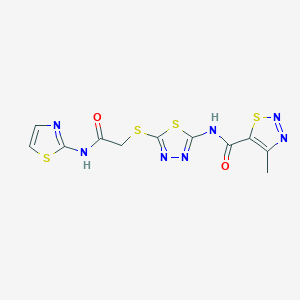
![5-methyl-N-phenyl-7-[4-(propan-2-yl)phenyl]-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2407907.png)
![5-{2-[(2H-1,2,3-triazol-2-yl)methyl]pyrrolidine-1-carbonyl}-2-(trifluoromethyl)pyridine](/img/structure/B2407913.png)
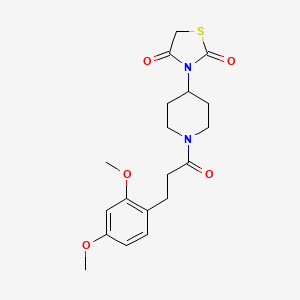
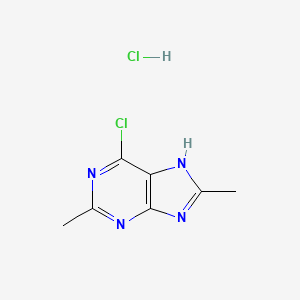
![(E)-N-(6-ethoxybenzo[d]thiazol-2-yl)-3-(3-nitrophenyl)-N-(pyridin-2-ylmethyl)acrylamide](/img/structure/B2407918.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethane)sulfonyloxy]phenyl}acetate](/img/no-structure.png)
![3-[[1-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]-7-fluoro-2-methylquinazolin-4-one](/img/structure/B2407921.png)
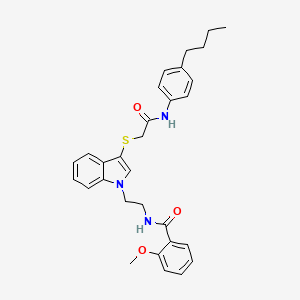


![Methyl 2-[2-[benzyl(methyl)amino]-2-oxoethyl]sulfanyl-3-(2-methoxyethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2407926.png)